REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=O.[C-:10]#[N:11].[Na+].[S:13]1[C:21]2[CH2:20][CH2:19][NH:18][CH2:17][C:16]=2[CH:15]=[CH:14]1.Cl.[NH4+].[OH-]>CO.O>[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]([N:18]1[CH2:19][CH2:20][C:21]2[S:13][CH:14]=[CH:15][C:16]=2[CH2:17]1)[C:10]#[N:11] |f:1.2,5.6|
|
Name
|
|
Quantity
|
123.83 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=O)C=CC=C1
|
Name
|
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
S1C=CC=2CNCCC21
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
31 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 2 days at 31° C. temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The pH of reaction mixture
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with ethyl acetate (2×50 mL)
|
Type
|
WASH
|
Details
|
washed with water (2×50 mL), brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
isolated
|
Type
|
CUSTOM
|
Details
|
The amount of white solid product obtained
|
Reaction Time |
2 d |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=CC=C1)C(C#N)N1CC2=C(CC1)SC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |